![molecular formula C13H16N2O2 B5720706 2-[(cyclopentylcarbonyl)amino]benzamide](/img/structure/B5720706.png)
2-[(cyclopentylcarbonyl)amino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[(cyclopentylcarbonyl)amino]benzamide” is an organic compound . It is a derivative of benzamide, which is the simplest amide derivative of benzoic acid .
Synthesis Analysis
Benzamides, including “2-[(cyclopentylcarbonyl)amino]benzamide”, can be synthesized through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis
The molecular formula of “2-[(cyclopentylcarbonyl)amino]benzamide” is C13H16N2O2 . The structure is composed of a benzamide group with a cyclopentylcarbonyl group attached to one of the nitrogen atoms .Chemical Reactions Analysis
The synthesis of benzamides, including “2-[(cyclopentylcarbonyl)amino]benzamide”, involves the reaction of benzoic acids and amines. This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .Physical And Chemical Properties Analysis
Benzamides, including “2-[(cyclopentylcarbonyl)amino]benzamide”, are generally solids at room temperature. They have high boiling points compared to alcohols of similar molar mass . The solubility of benzamides in water decreases as the number of carbon atoms increases .Aplicaciones Científicas De Investigación
Anti-Tubercular Agents
“2-[(cyclopentylcarbonyl)amino]benzamide” derivatives have been explored as potential anti-tubercular agents. These compounds have been designed, synthesized, and evaluated for their activity against Mycobacterium tuberculosis . The derivatives exhibit significant inhibitory concentrations (IC50) and are more active than existing drugs like Pyrazinamide, making them promising candidates for treating tuberculosis, especially in drug-resistant strains.
Antioxidant Activity
Benzamide derivatives, including those with the “2-[(cyclopentylcarbonyl)amino]benzamide” structure, have been studied for their antioxidant properties . These compounds have shown effective total antioxidant, free radical scavenging, and metal chelating activities. This suggests their potential use in preventing oxidative stress-related diseases and could be pivotal in developing new therapeutic agents.
Antibacterial Applications
The antibacterial activity of benzamide compounds has been a subject of research, with studies indicating that they can inhibit the growth of both gram-positive and gram-negative bacteria . This positions “2-[(cyclopentylcarbonyl)amino]benzamide” as a potential scaffold for developing new antibacterial drugs.
Drug Synthesis Intermediates
Benzamides are integral in the synthesis of various therapeutic agents. The “2-[(cyclopentylcarbonyl)amino]benzamide” can serve as an intermediate in the synthesis of drugs targeting a range of conditions, from hypercholesterolemia to cancer . This versatility underscores the compound’s importance in pharmaceutical manufacturing.
Industrial Applications
Beyond medical applications, benzamide derivatives are used in the plastic, paper, and rubber industries due to their chemical properties . “2-[(cyclopentylcarbonyl)amino]benzamide” could be utilized in these industries, potentially as a stabilizer or a modifier to enhance product characteristics.
Agricultural Sector
The role of amides, including benzamides, in agriculture is noteworthy. They may be used to synthesize compounds that can act as growth regulators or pesticides . The specific attributes of “2-[(cyclopentylcarbonyl)amino]benzamide” could be harnessed to develop new agricultural chemicals that improve crop yield and protect against pests.
Propiedades
IUPAC Name |
2-(cyclopentanecarbonylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c14-12(16)10-7-3-4-8-11(10)15-13(17)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2,(H2,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFCRKLUTUQRNGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC=CC=C2C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Cyclopentylcarbonyl)amino]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

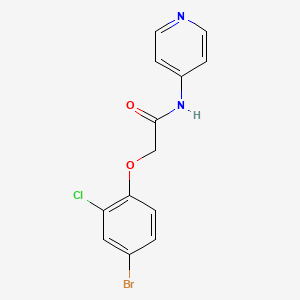
![N'-(4-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B5720632.png)

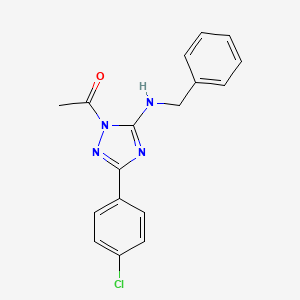

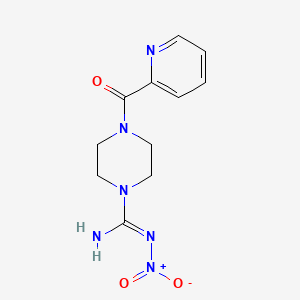
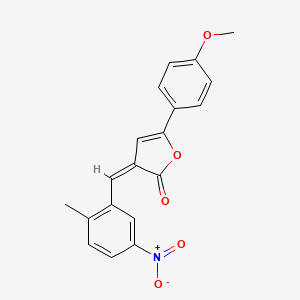

![N-(2-furylmethyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5720672.png)
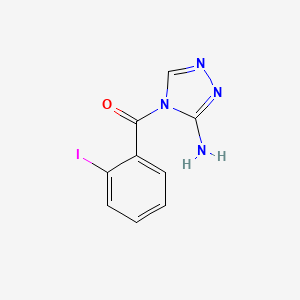
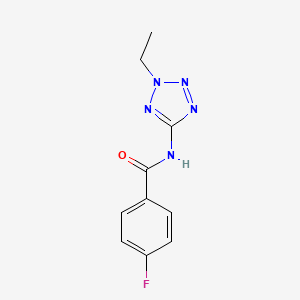
![2-methoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5720689.png)
![ethyl [3-(2-fluorobenzoyl)-1H-indol-1-yl]acetate](/img/structure/B5720692.png)
![5-methyl-N'-[(6-methyl-4-oxo-4H-chromen-3-yl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5720695.png)